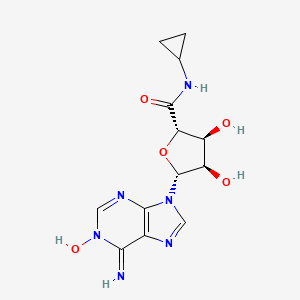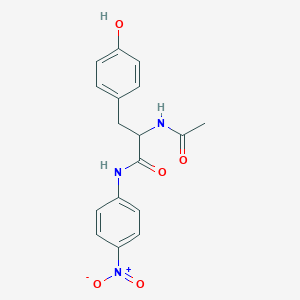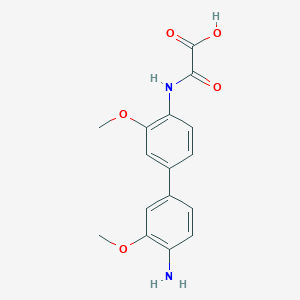
3,3'-Dimethoxy-4-amino-4'-biphenyloxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is an organic compound with the molecular formula C16H16N2O5 and a molecular weight of 316.31 g/mol It is characterized by the presence of two methoxy groups, an amino group, and a biphenyl structure with an oxamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Oxamic Acid Formation: The final step involves the formation of the oxamic acid moiety, which can be achieved through the reaction of the amino-biphenyl compound with oxalyl chloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxamic acid moiety to an amide or amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amides or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3,3’-Dimethoxy-4-amino-4’-biphenylcarboxylic acid
- 3,3’-Dimethoxy-4-nitro-4’-biphenyloxamic acid
- 3,3’-Dimethoxy-4-hydroxy-4’-biphenyloxamic acid
Uniqueness
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl structure with methoxy and amino groups allows for versatile chemical modifications, making it a valuable compound for various applications.
特性
分子式 |
C16H16N2O5 |
|---|---|
分子量 |
316.31 g/mol |
IUPAC名 |
2-[4-(4-amino-3-methoxyphenyl)-2-methoxyanilino]-2-oxoacetic acid |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-7-9(3-5-11(13)17)10-4-6-12(14(8-10)23-2)18-15(19)16(20)21/h3-8H,17H2,1-2H3,(H,18,19)(H,20,21) |
InChIキー |
UQELCAWNEXHTFV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=O)O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


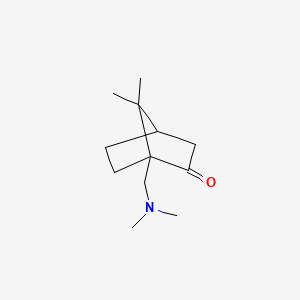
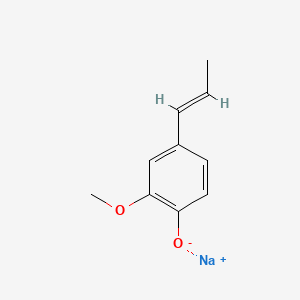
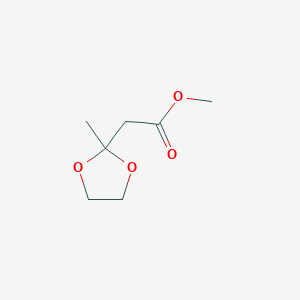
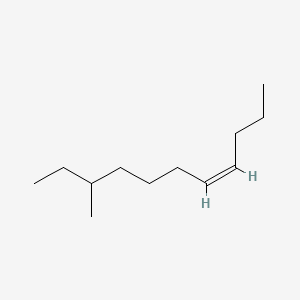
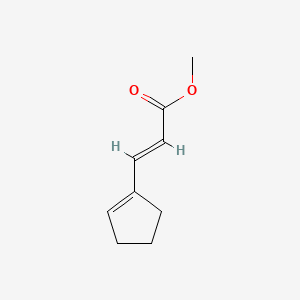
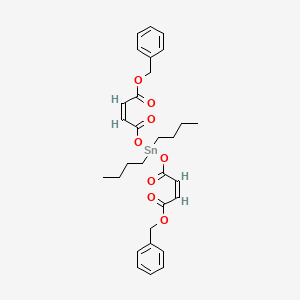
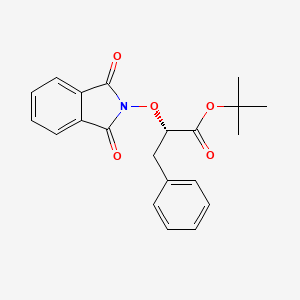
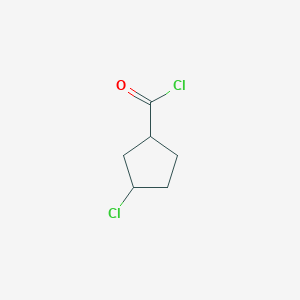
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
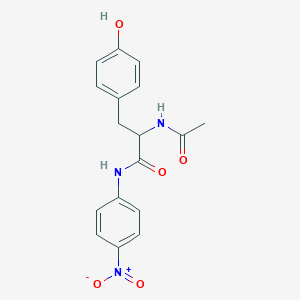
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
